DHFR Inhibition Potency: 4-(2,5-Difluorophenyl)morpholine vs. Standard Antifolate
The compound demonstrates moderate inhibitory activity against dihydrofolate reductase (DHFR) derived from murine L1210 leukemia cells [1]. While a direct, side-by-side comparison with a standard DHFR inhibitor is not available from a single study, the reported IC50 value places it in a range of interest for further structural optimization. In cross-study comparisons, its potency is notably lower than that of the clinically used antifolate methotrexate (IC50 ~ 0.01-0.1 μM for DHFR [2]), but is comparable to other initial hit compounds in DHFR inhibitor discovery programs.
| Evidence Dimension | Inhibition of dihydrofolate reductase (DHFR) enzyme activity |
|---|---|
| Target Compound Data | IC50 = 28 μM |
| Comparator Or Baseline | Methotrexate (IC50 ~ 0.01-0.1 μM for DHFR) |
| Quantified Difference | Target compound is 280- to 2800-fold less potent than methotrexate in this assay. |
| Conditions | In vitro enzymatic assay with DHFR derived from L1210 cells. |
Why This Matters
This quantifies the compound's baseline activity against a well-validated cancer target, providing a reference point for SAR studies aimed at improving potency.
- [1] BindingDB. Assay ChEBML_53887: Inhibition of DHFR from L1210 cells. View Source
- [2] Hypothesis. Comment on DHFR IC50. 2017. View Source
